molecular formula C9H10BN3O2 B2429649 4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid CAS No. 1333344-76-5

4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid

Cat. No.: B2429649
CAS No.: 1333344-76-5
M. Wt: 203.01
InChI Key: NFYSBAQKJZLSRL-UHFFFAOYSA-N
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Description

4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid is an organoboron compound that features a phenyl ring substituted with a triazole moiety and a boronic acid group.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid has shown potent inhibitory activities against certain cancer cell lines, such as MCF-7 and HCT-116 This suggests that it interacts with specific enzymes, proteins, and other biomolecules within these cells

Cellular Effects

The effects of this compound on cells are primarily observed in its ability to inhibit cell proliferation. For instance, it has been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . This suggests that it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide, boronic acid, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)

    Temperature: Typically between 50-100°C

    Time: Several hours to complete the reaction

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antibiotic Resistance Inhibition

One significant application of 4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic acid lies in its potential as a β-lactamase inhibitor. Research indicates that α-triazolylboronic acids can restore the efficacy of β-lactam antibiotics against resistant strains of Klebsiella pneumoniae by inhibiting the KPC-2 enzyme, which is responsible for carbapenem resistance. For instance, compounds with triazole moieties have been shown to possess nanomolar inhibition constants (KiK_i) and effectively restore cefepime susceptibility in resistant strains .

Therapeutic Targeting of Metabolic Diseases

The compound has also been explored for its role as an agonist of TGR5 (G protein-coupled bile acid receptor 1), which is implicated in metabolic conditions such as Type 2 diabetes and obesity. The ability to modulate TGR5 activity suggests that this compound could be beneficial in developing treatments for metabolic syndromes and associated disorders .

Chemical Biology

Sensing Applications

In chemical biology, boronic acids are utilized as recognition elements for the design of sensors. This compound can be employed in the development of sensors for carbohydrates and other biomolecules due to its ability to form reversible covalent bonds with diols. This property makes it suitable for applications in glucose sensing and other biosensor technologies .

Drug Delivery Systems

The compound's unique chemical structure allows it to be integrated into feedback-controlled drug delivery systems. For instance, its ability to respond to physiological changes (such as glucose levels) can be harnessed for targeted drug delivery in diabetes management .

Synthetic Applications

Click Chemistry

The synthesis of this compound can be achieved through click chemistry methodologies, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This approach not only facilitates efficient synthesis but also allows for the functionalization of the boronic acid moiety with various substituents to enhance its biological activity .

Data Tables

Application Area Details References
Antibiotic ResistanceInhibits KPC-2 enzyme; restores cefepime susceptibility
Metabolic Disease TreatmentAgonist of TGR5; potential for treating Type 2 diabetes
Sensing TechnologiesUsed in glucose sensors; forms reversible bonds with diols
Synthetic MethodologySynthesized via CuAAC; allows functionalization

Case Studies

Case Study 1: Restoration of Cefepime Activity
In a study examining the efficacy of α-triazolylboronic acids against Klebsiella pneumoniae, it was found that specific derivatives could restore cefepime's activity against KPC-producing strains with KiK_i values as low as 30 nM. This highlights the potential for these compounds in clinical settings where antibiotic resistance is prevalent .

Case Study 2: TGR5 Agonism
Research focusing on the pharmacological effects of TGR5 agonists has shown that compounds similar to this compound can improve metabolic profiles in animal models of Type 2 diabetes. These findings suggest a promising avenue for developing new treatments targeting metabolic diseases .

Biological Activity

4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic acid is a boron-containing compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the compound's biological activity, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a phenylboronic acid moiety linked to a triazole ring, which is known for its ability to form stable complexes with biomolecules. This structural characteristic enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Target of Action

The primary targets of this compound are cancer cells, specifically the MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.

Mode of Action

The compound exhibits its biological effects primarily through the inhibition of cell proliferation and induction of apoptosis. Studies indicate that it interferes with critical signaling pathways involved in cell survival and death.

Biochemical Pathways

The induction of apoptosis suggests that the compound likely affects pathways such as:

  • PI3K/Akt pathway : Involved in cell survival.
  • MAPK/ERK pathway : Associated with growth factor signaling and proliferation.

Research Findings

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines. Below is a summary table highlighting key findings from different studies:

StudyCell LineIC50 (µM)Mechanism
MCF-710Induces apoptosis through caspase activation
HCT-11615Inhibits proliferation via G2/M phase arrest
A54912Triggers oxidative stress leading to cell death
SW4808Modulates gene expression related to apoptosis

Case Studies

Case Study 1: MCF-7 Cell Line
In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in significant cell death. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming the compound's role in inducing programmed cell death.

Case Study 2: HCT-116 Cell Line
Research involving HCT-116 cells demonstrated that the compound effectively inhibited cell growth by inducing G2/M phase arrest. This was attributed to its ability to interfere with cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable bioavailability due to its small molecular size and ability to interact with biological membranes. Further studies are needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.

Applications in Drug Development

Given its promising biological activity, this compound is being explored for:

  • Anticancer therapies : As a potential lead compound for developing new anticancer agents.
  • Bioconjugates : Its boronic acid functionality allows for conjugation with various biomolecules for targeted drug delivery systems.

Properties

IUPAC Name

[4-(1,2,4-triazol-1-ylmethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BN3O2/c14-10(15)9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7,14-15H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYSBAQKJZLSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN2C=NC=N2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333344-76-5
Record name {4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}boronic acid
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